Home > Products > Screening Compounds P5634 > Gefitinib Impurity 13
Gefitinib Impurity 13 - 1502829-45-9

Gefitinib Impurity 13

Catalog Number: EVT-1717185
CAS Number: 1502829-45-9
Molecular Formula: C29H37ClFN5O4
Molecular Weight: 574.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib Impurity 13 is a known impurity arising during the synthesis of Gefitinib, a tyrosine kinase inhibitor drug used in the treatment of certain types of lung cancer. [ [], [] ] It is classified as an organic impurity and serves as a critical quality control reference standard in the pharmaceutical industry. [ [], [] ] By monitoring and controlling the levels of Gefitinib Impurity 13 during drug manufacturing, researchers and manufacturers can ensure the quality, safety, and efficacy of Gefitinib. [ [], [] ]

Synthesis Analysis
  • Mother Liquor Recovery Column Chromatography: This method involves isolating Gefitinib Impurity 13 from the mother liquor obtained during Gefitinib synthesis using column chromatography techniques. [ [] ] This method utilizes the residual Gefitinib Impurity 13 present in the manufacturing process, offering a way to recycle and utilize this byproduct.
  • Oriented Synthesis: This approach focuses on directly synthesizing Gefitinib Impurity 13 using a defined set of reactions and starting materials. [ [] ] One such method involves a “one-pot” reaction utilizing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile and 3-fluoro-4-chloroaniline in acetic acid solvent, mixed with triethyl orthoformate or trimethyl orthoformate. [ [] ] This specific synthesis route is favored for its simplicity, high product purity, and suitability for producing reference standards. [ [] ]
Chemical Reactions Analysis

While specific chemical reactions involving Gefitinib Impurity 13 are not extensively documented, its identification as a degradation product of Gefitinib under stress conditions suggests its susceptibility to various chemical transformations. [ [] ] Research on the degradation pathways of Gefitinib highlights its sensitivity to acid, base, oxidation, thermal, and photolytic stress, leading to the formation of Impurity 13 and other degradation products. [ [] ]

Applications

The primary application of Gefitinib Impurity 13 identified in the literature is its use as a reference standard in quality control procedures during Gefitinib manufacturing. [ [], [], [] ] Its presence above a certain threshold can indicate deficiencies in the manufacturing process or potential degradation of the drug substance. By quantifying Gefitinib Impurity 13, researchers and manufacturers can ensure the purity and quality of the final drug product.

N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Compound Description: This compound is a known impurity of gefitinib. [] A method for its preparation is described using 2-amino-4-methoxy-5-(3-morpholino-propoxy)benzonitrile and 3-fluoro-4-chloroaniline as starting materials in an acetic acid solvent. []

3-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinylpropyl)quinazolin-4(3H)-one

Compound Description: This compound is identified as a new impurity of gefitinib. [] It is generated during the synthesis of gefitinib, specifically in the steps involving the reaction of 2-amino-4-methoxy-5-(3-morpholinylpropyl)cyanophenyl with N,N-dimethylformamide dimethyl acetal and subsequent annulation with 3-chloro-4-fluoroaniline in acetic acid. []

Erlotinib

Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, similar to gefitinib. It is used in the treatment of non-small cell lung cancer (NSCLC). [, , ] Studies have investigated the use of erlotinib in patients who have developed resistance to gefitinib. []

Afatinib

Compound Description: Afatinib is another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC. [, , ] It is often prescribed as a first-line treatment for patients with EGFR mutations. [, ]

Furmonertinib

Compound Description: Furmonertinib is a third-generation EGFR tyrosine kinase inhibitor that has shown superior efficacy compared to gefitinib as a first-line treatment for EGFR mutation-positive NSCLC in Chinese patients. []

Relevance: Although not directly structurally compared, furmonertinib is discussed in the context of EGFR-mutant NSCLC treatment alongside gefitinib. [] Both drugs target the same receptor and are used in similar clinical settings.

Lazertinib

Compound Description: Lazertinib is a potent, CNS-penetrant, third-generation EGFR tyrosine kinase inhibitor. [] It has demonstrated significant efficacy improvement compared with gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. []

Relevance: Lazertinib, like gefitinib, is an EGFR tyrosine kinase inhibitor and is directly compared to gefitinib in a clinical trial setting for the treatment of EGFR-mutated NSCLC. []

Tepotinib

Compound Description: Tepotinib is a potent, highly selective, once-daily MET inhibitor. It has been investigated in combination with gefitinib for the treatment of patients with EGFR-mutant NSCLC who have developed resistance to EGFR-TKIs due to MET amplification. [, ]

Relevance: While tepotinib itself does not share structural similarities with gefitinib, it is investigated in combination with gefitinib for specific patient populations, highlighting a therapeutic relationship. [, ]

Properties

CAS Number

1502829-45-9

Product Name

Gefitinib Impurity 13

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)-N-(3-morpholin-4-ylpropyl)quinazolin-4-amine

Molecular Formula

C29H37ClFN5O4

Molecular Weight

574.1 g/mol

InChI

InChI=1S/C29H37ClFN5O4/c1-37-27-20-26-23(19-28(27)40-13-3-7-35-11-16-39-17-12-35)29(33-21-32-26)36(22-4-5-25(31)24(30)18-22)8-2-6-34-9-14-38-15-10-34/h4-5,18-21H,2-3,6-17H2,1H3

InChI Key

MCDVSKSUNKYMRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2N(CCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl)OCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.